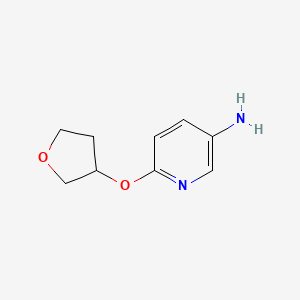

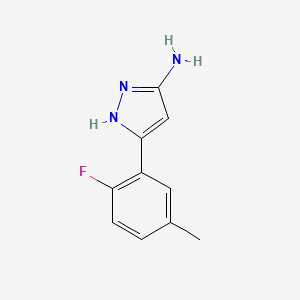

![molecular formula C11H9N5 B2445694 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole CAS No. 338793-57-0](/img/structure/B2445694.png)

3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

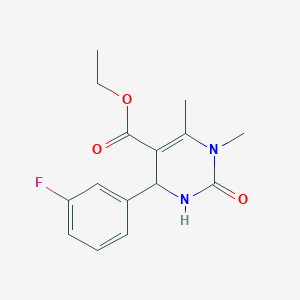

The compound “3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole” is a complex organic molecule. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole-containing compounds have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . The synthesis of imidazole-containing compounds has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds. It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Recent advances in the synthesis of imidazoles have highlighted the bonds constructed during the formation of the imidazole. The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Scientific Research Applications

Nitrogen-Rich Compound Synthesis

Imidazole and 1,2,4-triazole-based molecules, like 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole, are synthesized for potential applications in nitrogen-rich gas generators. These compounds exhibit high positive heats of formation, which can be attributed to the high energy contribution from their molecular backbones. The presence of azole rings and various functional groups like nitro, amino, and azido groups significantly influences their physicochemical properties (Srinivas, Ghule, & Muralidharan, 2014).

Antimicrobial Properties

Compounds containing 1,2,4-triazole rings, including this compound, are studied for their antimicrobial properties. These compounds have been evaluated for their efficacy against various bacteria and fungi, showing promising results as potential antimicrobial agents (Demirayak, Benkli, & Güven, 2000).

Photocurrent Response Enhancement

Research involving the incorporation of this compound into coordination polymers has shown enhanced photocurrent response. This suggests potential applications in the field of photoelectrochemistry and solar energy conversion (Meng, Gong, & Lin, 2016).

Enzyme Inhibition

Certain derivatives of this compound have been synthesized and evaluated for their ability to inhibit specific enzymes. For example, studies on retinoic acid 4-hydroxylase (CYP26) inhibition highlight the potential of these compounds in therapeutic applications, particularly in enhancing the biological activity of exogenous retinoic acid (Gomaa et al., 2011).

Mechanism of Action

Target of Action

The primary targets of imidazole-containing compounds like 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole are often cytochrome P-450 enzymes . These enzymes play a crucial role in the metabolism of various substances within the body.

Mode of Action

Imidazole and triazole compounds inhibit the C-14α demethylation of lanosterol in fungi by binding to one of the cytochrome P-450 enzymes . This binding leads to the accumulation of C-14α methylsterols and reduced concentrations of ergosterol, a sterol essential for a normal fungal cytoplasmic membrane .

Biochemical Pathways

The inhibition of the C-14α demethylation of lanosterol disrupts the normal synthesis of ergosterol in fungi . Ergosterol is a key component of the fungal cell membrane, and its reduction can lead to changes in the membrane’s fluidity and permeability, ultimately affecting the survival and growth of the fungus .

Pharmacokinetics

The pharmacokinetics of imidazole-containing compounds can vary widely depending on their specific chemical structure. Many of these compounds are known to be highly soluble in water and other polar solvents , which can influence their absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The result of the action of this compound is likely to be the disruption of normal fungal growth and proliferation due to the reduction in ergosterol levels . This can lead to the death of the fungus, making these compounds potentially useful in the treatment of fungal infections.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other substances in the environment, such as other drugs or metabolites, can potentially affect the compound’s action through drug-drug interactions.

Future Directions

Imidazole-containing compounds have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . Therefore, the future directions of “3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole” could potentially involve further exploration of its biological activities and potential applications in drug development .

Biochemical Analysis

Biochemical Properties

Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Cellular Effects

Imidazole derivatives have been reported to have a robust inhibitory effect against the EGFR wild-type enzyme . This suggests that 3-[2-(1H-Imidazol-1-Yl)Phenyl]-1H-1,2,4-Triazole may also interact with cellular processes.

Molecular Mechanism

Imidazole derivatives have been reported to have a robust inhibitory effect against the EGFR wild-type enzyme . This suggests that this compound may also have similar inhibitory effects.

Temporal Effects in Laboratory Settings

Imidazole derivatives are known to be highly soluble in water and other polar solvents , suggesting that this compound may also have similar properties.

Dosage Effects in Animal Models

Imidazole derivatives are known to have a broad range of biological activities , suggesting that this compound may also have similar effects at different dosages.

Metabolic Pathways

Imidazole derivatives are known to interact with a variety of enzymes and cofactors , suggesting that this compound may also be involved in various metabolic pathways.

Transport and Distribution

Imidazole derivatives are known to be highly soluble in water and other polar solvents , suggesting that this compound may also be easily transported and distributed within cells and tissues.

Subcellular Localization

Imidazole derivatives are known to interact with a variety of enzymes and cofactors , suggesting that this compound may also interact with various subcellular compartments.

Properties

IUPAC Name |

5-(2-imidazol-1-ylphenyl)-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N5/c1-2-4-10(16-6-5-12-8-16)9(3-1)11-13-7-14-15-11/h1-8H,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOQWPMLKZKWFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NN2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

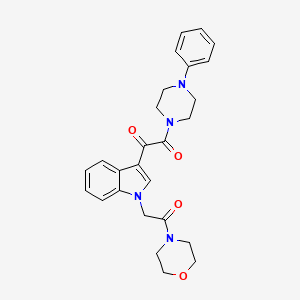

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2445613.png)

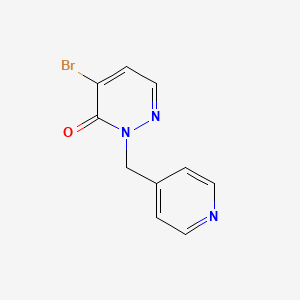

![N-[1-[4-[(Prop-2-enoylamino)methyl]benzoyl]piperidin-4-yl]morpholine-4-carboxamide](/img/structure/B2445616.png)

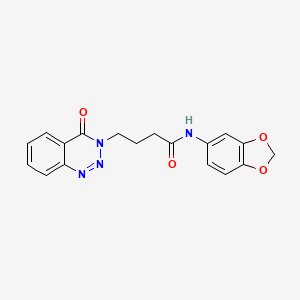

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxybenzamide](/img/structure/B2445623.png)

![{[(1-propionyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]amino}acetic acid](/img/structure/B2445624.png)

![4-(azepan-1-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2445632.png)